3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid
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Overview
Description
3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid is an organic compound that belongs to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a hydroxymethyl group at the 3-position and a carboxylic acid group at the 5-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indazole derivatives.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(Carboxymethyl)-1H-indazole-5-carboxylic acid.
Reduction: 3-(Hydroxymethyl)-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic pathways.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its indazole core is a common motif in many biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties. These include anti-inflammatory, anticancer, and antimicrobial activities. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
3-(Hydroxymethyl)-1H-indazole: Lacks the carboxylic acid group, limiting its potential interactions in biological systems.
1H-Indazole-5-carboxylic acid: Lacks the hydroxymethyl group, reducing its reactivity in certain chemical reactions.
Uniqueness
3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups. This dual functionality allows for a wider range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound belongs to the indazole family and is characterized by the presence of a hydroxymethyl group and a carboxylic acid moiety. The unique structure contributes to its interaction with various biological targets, making it a promising candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases involved in cell cycle regulation. Notably, it has shown activity against several cancer cell lines:
- Cell Lines Tested :
- HCT-116 (colon cancer)
- MDA-MB-231 (breast cancer)
In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in these cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound also displays antimicrobial properties , effectively modulating enzyme activities that are crucial for the survival of various pathogens. Its mechanism typically involves the inhibition of enzymes that are vital for bacterial growth, thereby demonstrating potential as an antibiotic .
Anti-inflammatory Effects
This compound has been implicated in anti-inflammatory responses . It inhibits cyclooxygenase enzymes, which play a key role in the inflammatory process. This inhibition reduces the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : It targets kinases such as CHK1 and CHK2, which are involved in DNA damage response and cell cycle regulation.
- Modulation of Signaling Pathways : By influencing signaling pathways, it can alter gene expression related to cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar indazole derivatives is presented in the table below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Indazole-5-carboxylic acid | Indazole core with a carboxylic acid group | Lacks hydroxymethyl functionality |
3,7-Dimethyl-1H-indazole-5-carboxylic acid | Dimethyl substitutions on the indazole ring | Enhanced lipophilicity due to methyl groups |
5-Methyl-1H-indazole-3-carboxylic acid | Methyl group at position 5 | Different position of substitution affects activity |
6-Bromo-1H-indazole-3-carboxylic acid | Bromine substitution at position 6 | Potentially increased reactivity due to halogen |
5-Cyano-1H-indazole-3-carboxylic acid | Cyano group at position 5 | Different electronic properties affecting reactivity |
This table highlights how the presence of specific functional groups influences the biological activity and chemical reactivity of these compounds.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- In Vitro Studies : A study reported that derivatives showed mild to moderate anticancer activities against HCT-116 and MDA-MB-231 cell lines using MTT assays to determine IC50 values .
- Molecular Docking Studies : Investigations using molecular docking techniques indicated high binding affinities between this compound and various targets associated with renal cancer pathways .
- Therapeutic Potential : The compound's ability to inhibit key enzymes suggests its potential application in treating cancers and inflammatory diseases .
Properties
CAS No. |
1082041-77-7 |
---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11)(H,13,14) |
InChI Key |
TWSJKONXMZARGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)CO |
Origin of Product |
United States |
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